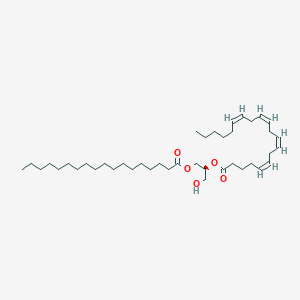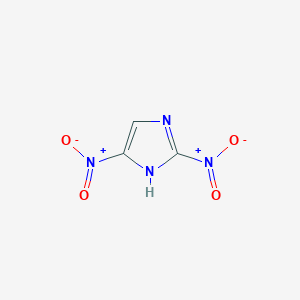
1-Estearoil-2-araquidonoil-SN-glicerol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycerol involves the conversion from 2-O-[1'-(14)C]arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine using phospholipase C in a specific reaction environment, yielding high radiochemical purity and yield. This process highlights the controlled preparation of this lipid for further biological and chemical studies (Duclos et al., 2009).
Molecular Structure Analysis
1-Stearoyl-2-arachidonoyl-sn-glycerol's structure is characterized by the presence of a stearoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position of the glycerol backbone. This configuration is essential for its function as a signaling molecule and as a precursor to other biologically active molecules.
Chemical Reactions and Properties
This lipid undergoes enzymatic reactions, such as hydrolysis by lipoprotein lipase, producing 2-arachidonoylglycerol, a key endocannabinoid signaling molecule. The precise control of these reactions is crucial for maintaining lipid signaling pathways within biological systems (Duclos et al., 2009).
Physical Properties Analysis
The physical properties of 1-Stearoyl-2-arachidonoyl-sn-glycerol, such as its phase behavior and interaction with cellular membranes, have been studied using various techniques like differential scanning calorimetry and X-ray powder diffraction. These studies reveal complex phase behaviors and provide insights into how this lipid integrates into cellular structures and influences membrane dynamics (Hindenes et al., 2000).
Aplicaciones Científicas De Investigación
1-Stearoyl-2-Arachidonoyl-sn-Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of diacylglycerols in various chemical reactions.
Medicine: Research has shown its involvement in various physiological processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
1-Stearoyl-2-Arachidonoyl-sn-Glycerol exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis . Additionally, it can augment nonselective cation channel (NSCC) activity, influencing calcium influx and intracellular signaling .
Similar Compounds:
1-Stearoyl-2-Oleoyl-sn-Glycerol: Contains oleic acid instead of arachidonic acid at the sn-2 position.
1-Palmitoyl-2-Arachidonoyl-sn-Glycerol: Contains palmitic acid instead of stearic acid at the sn-1 position.
Uniqueness: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol is unique due to its specific fatty acid composition, which imparts distinct biochemical properties. The presence of arachidonic acid, a polyunsaturated fatty acid, at the sn-2 position enhances its ability to activate PKC and regulate calcium channels, distinguishing it from other diacylglycerols .
Análisis Bioquímico
Biochemical Properties
1-Stearoyl-2-arachidonoyl-SN-glycerol plays a crucial role in biochemical reactions. It can activate Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Additionally, it can augment the activity of nonselective cation channels (NSCC), which are involved in various cellular functions, including the generation of electrical signals and the regulation of osmotic content .
Cellular Effects
The effects of 1-Stearoyl-2-arachidonoyl-SN-glycerol on cells are diverse and significant. By activating PKC, it influences cell function, including impacts on cell signaling pathways and gene expression . Its ability to augment NSCC activity also implies a role in regulating ion balance within cells .
Molecular Mechanism
At the molecular level, 1-Stearoyl-2-arachidonoyl-SN-glycerol exerts its effects through several mechanisms. It activates PKC, leading to the phosphorylation of various proteins and influencing numerous cellular processes . It also interacts with NSCC, enhancing their activity and influencing ion transport within cells .
Metabolic Pathways
1-Stearoyl-2-arachidonoyl-SN-glycerol is involved in several metabolic pathways due to its role as a diacylglycerol. It interacts with enzymes such as PKC and can influence metabolic flux and metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol can be synthesized through the esterification of glycerol with stearic acid and arachidonic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol may involve enzymatic methods using lipases to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions, which help in preserving the integrity of the polyunsaturated fatty acids .
Análisis De Reacciones Químicas
Types of Reactions: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol undergoes various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chains can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Stearic acid, arachidonic acid, and glycerol.
Propiedades
IUPAC Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXLMTYRMFVYNT-IUJDHQGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286391 | |
| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007170 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
65914-84-3 | |
| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65914-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-2-arachidonoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)











